Cas no 2198125-95-8 (2-(thian-4-yloxy)quinoxaline)

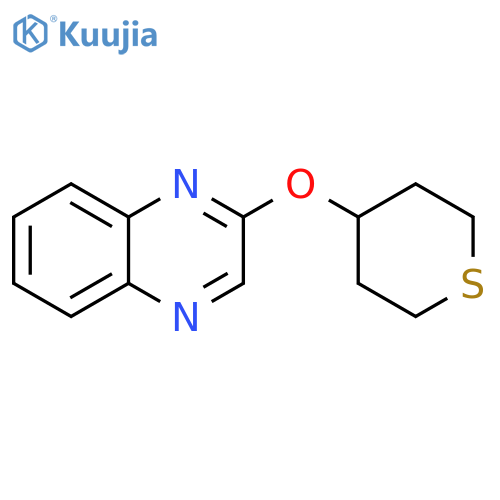

2-(thian-4-yloxy)quinoxaline structure

商品名:2-(thian-4-yloxy)quinoxaline

CAS番号:2198125-95-8

MF:C13H14N2OS

メガワット:246.328061580658

CID:5326122

2-(thian-4-yloxy)quinoxaline 化学的及び物理的性質

名前と識別子

-

- Quinoxaline, 2-[(tetrahydro-2H-thiopyran-4-yl)oxy]-

- 2-(thian-4-yloxy)quinoxaline

-

- インチ: 1S/C13H14N2OS/c1-2-4-12-11(3-1)14-9-13(15-12)16-10-5-7-17-8-6-10/h1-4,9-10H,5-8H2

- InChIKey: QJDZMSJCPRZASU-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=CC=2)N=CC=1OC1CCSCC1

2-(thian-4-yloxy)quinoxaline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6608-1043-20μmol |

2-(thian-4-yloxy)quinoxaline |

2198125-95-8 | 20μmol |

$79.0 | 2023-09-07 | ||

| Life Chemicals | F6608-1043-20mg |

2-(thian-4-yloxy)quinoxaline |

2198125-95-8 | 20mg |

$99.0 | 2023-09-07 | ||

| Life Chemicals | F6608-1043-30mg |

2-(thian-4-yloxy)quinoxaline |

2198125-95-8 | 30mg |

$119.0 | 2023-09-07 | ||

| Life Chemicals | F6608-1043-4mg |

2-(thian-4-yloxy)quinoxaline |

2198125-95-8 | 4mg |

$66.0 | 2023-09-07 | ||

| Life Chemicals | F6608-1043-5mg |

2-(thian-4-yloxy)quinoxaline |

2198125-95-8 | 5mg |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F6608-1043-10mg |

2-(thian-4-yloxy)quinoxaline |

2198125-95-8 | 10mg |

$79.0 | 2023-09-07 | ||

| Life Chemicals | F6608-1043-40mg |

2-(thian-4-yloxy)quinoxaline |

2198125-95-8 | 40mg |

$140.0 | 2023-09-07 | ||

| Life Chemicals | F6608-1043-10μmol |

2-(thian-4-yloxy)quinoxaline |

2198125-95-8 | 10μmol |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F6608-1043-3mg |

2-(thian-4-yloxy)quinoxaline |

2198125-95-8 | 3mg |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6608-1043-100mg |

2-(thian-4-yloxy)quinoxaline |

2198125-95-8 | 100mg |

$248.0 | 2023-09-07 |

2-(thian-4-yloxy)quinoxaline 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

2198125-95-8 (2-(thian-4-yloxy)quinoxaline) 関連製品

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量